Thiophen-2-ylmethanesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-ylmethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWAVVZIQWYEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thiophen 2 Ylmethanesulfonic Acid and Its Molecular Precursors
Direct Sulfonation and Alternative Approaches to Thiophene (B33073) Sulfonic Acids
While direct sulfonation is a fundamental reaction for thiophene, obtaining the methanesulfonic acid derivative requires more targeted approaches.
Thiophene is a heterocyclic aromatic compound that readily undergoes electrophilic aromatic substitution reactions, often more easily than benzene (B151609). chemicalbook.com Sulfonation is a classic example of this reactivity. The reaction typically involves treating thiophene with a sulfonating agent, such as concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid), to introduce a sulfonic acid (-SO₃H) group onto the ring. derpharmachemica.comchempedia.infoyoutube.com
The mechanism proceeds via the generation of an electrophile, typically SO₃ or protonated SO₃ (HSO₃⁺), which is then attacked by the electron-rich thiophene ring. masterorganicchemistry.com This attack preferentially occurs at the C2 (alpha) position because the resulting carbocation intermediate is more stabilized by resonance than the intermediate formed from attack at the C3 (beta) position. stackexchange.com The intermediate from C2 attack allows the positive charge to be delocalized over three atoms, including the sulfur atom, whereas C3 attack only allows for two resonance structures. stackexchange.com The final step is the deprotonation of the intermediate to restore aromaticity, yielding thiophene-2-sulfonic acid. masterorganicchemistry.com
The high reactivity of thiophene towards sulfonation is historically significant, as it formed the basis for separating thiophene from benzene, with which it shares a very similar boiling point. chempedia.infowikipedia.org Shaking crude benzene with sulfuric acid results in the sulfonation of the thiophene contaminant, which dissolves in the acid layer and can be removed. chempedia.info
| Reagent/Catalyst | Conditions | Product | Notes |
| Concentrated H₂SO₄ | Varies | Thiophene-2-sulfonic acid | A very well-known and classic method for sulfonating thiophene. derpharmachemica.comchempedia.info |
| Fuming H₂SO₄ (Oleum) | Varies | Thiophene-2-sulfonic acid | A stronger sulfonating agent used for less reactive substrates. masterorganicchemistry.com |
| Chlorosulfonic acid (ClSO₃H) | Often with PCl₅ | Thiophene-2-sulfonyl chloride | A common method that provides a precursor to sulfonamides. chempedia.info |
| Fluosulfonic acid (FSO₃H) | 5-10°C | Thiophene sulfonyl fluoride and Thiophene sulfonic acid | The resulting mixture can be hydrolyzed to the sulfonic acid. google.com |
| Pyridinium sulphate | For acid-sensitive compounds | Thiophene-2-sulfonic acid | A milder alternative to strong acids. youtube.com |
This table presents common reagents for the direct sulfonation of the thiophene ring.
The synthesis of Thiophen-2-ylmethanesulfonic acid specifically involves the introduction of a -CH₂SO₃H group. This cannot be achieved by direct sulfonation of thiophene. Instead, oxidation of a suitable sulfur-containing precursor at the side chain is the primary method. A logical precursor is thiophene-2-ylmethanethiol or its corresponding sulfide.
The oxidation of thiophene derivatives, particularly the sulfur atom within the ring, has been studied extensively. Reagents like hydrogen peroxide, often in the presence of a catalyst like methyltrioxorhenium(VII) (MTO), can oxidize the ring sulfur to a sulfoxide (B87167) and then a sulfone. dicp.ac.cnnih.gov However, for the synthesis of this compound, the oxidation must selectively target the exocyclic sulfur atom of a precursor like 2-(methylthiomethyl)thiophene or thiophene-2-ylmethanethiol. While direct oxidation of thiophenes can lead to S-oxides and sulfones, these are generally products of oxidation at the ring's sulfur atom. wikipedia.orgnih.govresearchgate.net The selective oxidation of a side-chain thiol or sulfide to a sulfonic acid is a more general transformation in organic synthesis and would be applied in this specific context.
A versatile method for creating substituted thiophenes involves the use of thienyllithium intermediates. wikipedia.org 2-Thienyllithium is readily prepared by the deprotonation of thiophene at the C2 position using a strong base like n-butyllithium (n-BuLi) or by metal-halogen exchange from 2-bromothiophene. rsc.orgprepchem.comyoutube.com
This highly nucleophilic organolithium reagent can react with a wide array of electrophiles. myskinrecipes.com To synthesize a precursor for this compound, 2-thienyllithium could be reacted with an electrophile containing a masked thiol group. A more direct route to a related sulfinic acid involves quenching 2-thienyllithium with sulfur dioxide (SO₂), followed by acidification. Subsequent oxidation of the resulting thiophene-2-sulfinic acid would yield thiophene-2-sulfonic acid.
For the target molecule, this compound, the strategy would involve first creating a carbon-carbon bond. For instance, reacting 2-thienyllithium with formaldehyde would yield (thiophen-2-yl)methanol. This alcohol could then be converted to a halide and subsequently reacted with a sulfur nucleophile (e.g., sodium sulfite) to install the methanesulfonate (B1217627) group. An alternative route involves reacting 2-thienyllithium with a sulfur-containing electrophile that already has the one-carbon spacer.
A relevant documented procedure involves the sulfurization of 2-thienyllithium with elemental sulfur, followed by acidification, to produce 2-thiophenethiol. orgsyn.org This thiol is a key precursor that could be alkylated and then oxidized to achieve the target structure.
Derivatization and Functionalization Strategies of this compound Analogues
The chemical behavior of thiophene sulfonates is characterized by the interplay between the aromatic thiophene ring and the strongly electron-withdrawing sulfonate group.
The sulfonic acid group (-SO₃H) and its corresponding sulfonate esters or salts are potent electron-withdrawing groups. Consequently, they deactivate the thiophene ring towards further electrophilic aromatic substitution, making reactions like Friedel-Crafts acylation more difficult compared to unsubstituted thiophene. Thiophene itself is readily acylated, typically at the 2-position, using acyl halides with catalysts like SnCl₄ or anhydrides with phosphoric acid. stackexchange.comchemcess.comresearchgate.net
When a deactivating group like -SO₃H is present at the C2 position, any subsequent electrophilic attack is directed to the C4 or C5 positions, though the reaction rates are significantly diminished. The choice between these positions is influenced by both steric and electronic factors. Acylation of thiophene-2-sulfonic acid or its derivatives is not a common transformation due to this deactivation. If required, such reactions would necessitate harsh conditions, and yields may be low.
| Substrate | Reaction | Conditions | Product | Reactivity Note |
| Thiophene | Friedel-Crafts Acylation | Acetic Anhydride, H₃PO₄ | 2-Acetylthiophene | High reactivity, preferential substitution at C2. chemicalbook.comstackexchange.com |
| Thiophene | Vilsmeier-Haack Reaction | DMF, POCl₃ | Thiophene-2-carboxaldehyde | Another example of facile electrophilic substitution. quimicaorganica.org |
| Thiophene-2-sulfonic acid | Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | (Acyl)thiophene-2-sulfonic acid | Reaction is difficult due to the deactivating -SO₃H group. |
This table compares the reactivity of thiophene and its sulfonic acid derivative in electrophilic substitution.
While the thiophene ring in thiophene sulfonates is deactivated towards electrophiles, the sulfonate group itself can participate in reactions. The sulfonic acid can be converted into more reactive derivatives, such as sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride), by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). chempedia.info These sulfonyl chlorides are valuable intermediates for synthesizing sulfonamides and sulfonate esters.
Although less common than for their benzenoid counterparts, the sulfonate group can sometimes be replaced in nucleophilic substitution reactions. However, nucleophilic aromatic substitution (SNAr) on the thiophene ring itself generally requires strong activation by electron-withdrawing groups (like -NO₂) and a good leaving group. nih.govnih.govquimicaorganica.org The reactivity of thiophenes in SNAr reactions is noted to be significantly higher than that of corresponding benzene compounds. uoanbar.edu.iqedurev.in The sulfonate moiety is an excellent leaving group, and its displacement by a nucleophile could be a viable synthetic strategy, provided the ring is sufficiently activated.
Furthermore, a novel oxidative method has been developed to produce sulfonates from sulfinate salts using hypervalent iodine reagents, which can then be trapped by various nucleophiles, including electron-rich aromatics like thiophene. beilstein-journals.org
Cyclocondensation and Annulation Reactions of Thiophene Derivatives Bearing Sulfonic Acid Motifs
Cyclocondensation and annulation reactions are powerful methods for constructing heterocyclic rings, including thiophenes, from acyclic precursors. These strategies involve the formation of one or more rings in a single synthetic operation, often with the elimination of a small molecule like water.
In the context of synthesizing thiophene derivatives with sulfonic acid groups, the key challenge lies in designing acyclic starting materials that already contain the desired sulfonic acid motif or a stable precursor. The reaction conditions must be compatible with this functional group.
Cyclocondensation Reactions: These reactions typically involve the intramolecular condensation of a linear molecule containing all the necessary atoms for the thiophene ring. For instance, a 1,4-dicarbonyl compound can be treated with a sulfurating agent like phosphorus pentasulfide in a Paal-Knorr type synthesis to yield a thiophene. pharmaguideline.comchemicalbook.com To obtain a product bearing a methanesulfonic acid group, the starting dicarbonyl compound would need to be appropriately functionalized.
Annulation Reactions: Annulation refers to the process of building a new ring onto an existing molecular framework. Modern catalytic methods have enabled novel annulation pathways. For example, iridium-catalyzed annulation reactions of existing thiophenes with carboxylic acids have been developed to create fused-ring systems. nih.gov While this specific example builds upon a pre-formed thiophene, the principle of using transition-metal catalysis can be applied to construct the thiophene ring itself from simpler molecules, where one of the precursors carries the required methanesulfonic acid side chain.
The primary research findings for these methods are summarized below:
| Reaction Type | General Substrates | Key Features | Relevance to Target Compound |
| Intramolecular Cyclocondensation | Functionalized 1,4-dicarbonyls, di-ketones | Ring closure via reaction with a sulfur source (e.g., P₄S₁₀, Lawesson's reagent). | Requires a custom-synthesized precursor containing the -CH₂SO₃H group. |
| Catalytic Annulation | Alkenes, alkynes, carboxylic acids | Transition-metal catalyzed C-H activation and ring formation. nih.gov | Offers potential for novel bond formations but requires a substrate pre-functionalized with the sulfonic acid moiety. |
Advanced Synthetic Protocols for Structurally Related Thiophene Sulfonates
Beyond classical cyclocondensation, several named reactions and modern synthetic protocols offer pathways to highly substituted thiophenes, which can be adapted for the synthesis of sulfonate precursors.
Fiesselmann Thiophene Synthesis and its Extensions for Sulfonate Precursors
The Fiesselmann thiophene synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The core reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester. wikipedia.org
The mechanism proceeds through a series of steps:
Deprotonation of the thioglycolic acid ester.
Nucleophilic attack on the alkyne triple bond.
A second addition to the resulting double bond.
Intramolecular cyclization followed by elimination to form the thiophene ring. wikipedia.org
Extensions for Sulfonate Precursors: While the classic Fiesselmann reaction yields hydroxy- and ester-substituted thiophenes, its modularity allows for modifications to target other derivatives. To synthesize precursors for this compound, the starting materials could be altered. For example, by replacing the standard α,β-acetylenic ester with a custom-designed alkyne that incorporates a protected methanesulfonate group, the Fiesselmann cyclization could be used to construct the thiophene ring while carrying the necessary side chain into the final product. This approach leverages the reliability of the Fiesselmann ring-forming chemistry for more complex targets.
| Starting Material 1 | Starting Material 2 | Key Conditions | Resulting Thiophene |
| Thioglycolic acid ester | α,β-acetylenic ester | Base (e.g., sodium alkoxide) | 3-hydroxy-2-carboxylate substituted |
| Thioglycolic acid ester | Alkyne with a protected -CH₂SO₃R group | Base | Hypothetical precursor to this compound |
Gewald Synthesis Applied to Thiophene Derivatives (Indirect Relevance)
The Gewald synthesis is a multi-component reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The process begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene product. wikipedia.org
Indirect Relevance: The direct product of the Gewald synthesis is not a thiophene sulfonic acid but a 2-aminothiophene. arkat-usa.orgmdpi.com However, the amino group is a highly versatile synthetic handle, making these products valuable intermediates. The amino group can be transformed into a wide array of other functionalities through diazotization followed by Sandmeyer-type reactions. This provides an indirect, multi-step pathway to introduce other substituents, which could include a precursor to the methanesulfonic acid group. Therefore, the Gewald synthesis is relevant as it provides a robust and efficient entry point to a class of thiophene intermediates that can be further elaborated toward the desired sulfonic acid target.
| Component 1 | Component 2 | Component 3 | Base | Product Type |
| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Morpholine, Piperidine | Polysubstituted 2-Aminothiophene |
Multi-component Reactions Incorporating Thiophene and Sulfonic Acid Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govresearchgate.net
The Gewald reaction is itself a prime example of an MCR used for thiophene synthesis. organic-chemistry.org The development of novel MCRs is a key goal in modern organic synthesis. An ideal MCR for the direct synthesis of this compound would involve the convergent assembly of three or more simple precursors, including:
A sulfur source.
A component to form the C2-C3 bond of the thiophene.
A component contributing the C4-C5 bond.
A reactant carrying the methanesulfonic acid side chain (-CH₂SO₃H).
While numerous MCRs exist for synthesizing thiophenes with amino, carboxylate, and cyano groups, a specific one-pot MCR for the direct incorporation of a methanesulfonic acid scaffold is less common and represents a specialized area of synthetic design. The development of such a reaction would provide a highly streamlined and efficient route to this class of compounds.
Chemical Reactivity, Reaction Mechanisms, and Transformational Pathways
Mechanistic Elucidation of Reactions Involving the Sulfonate Group
Thiophen-2-ylmethanesulfonic acid, like other sulfonic acids, is a strong acid. libretexts.org This acidity stems from the stability of the resulting sulfonate anion, where the negative charge is delocalized over the three oxygen atoms and the sulfur atom. The sulfonic acid group readily donates a proton, a fundamental characteristic that influences its chemical behavior and the reactivity of the entire molecule. libretexts.orgresearchgate.net In various chemical environments, this proton-donating ability allows the molecule to act as a catalyst in acid-catalyzed reactions.
The sulfonic acid group is a potent electron-withdrawing group, which significantly diminishes the nucleophilicity of the thiophene (B33073) ring. This deactivation makes the ring less susceptible to electrophilic attack. However, the term "activating group" can be considered in the context of facilitating proton transfer processes. The sulfonic acid group can participate in intricate hydrogen-bonding networks, which are crucial for proton mobility. nih.gov Studies on similar systems, like Nafion membranes which contain sulfonic acid groups, have shown that these groups facilitate proton transfer through mechanisms involving protonation and deprotonation at the sulfonate site. nih.gov This dynamic behavior is essential in contexts such as proton exchange membranes. nih.gov
The sulfonate group in thiophene derivatives is a good leaving group, which allows for its replacement through nucleophilic substitution reactions. numberanalytics.com While the thiophene ring itself is generally not prone to nucleophilic substitution, the presence of a sulfonate group can facilitate such reactions. numberanalytics.comnumberanalytics.com
A primary pathway for the transformation of the sulfonic acid group is its conversion into a more reactive intermediate, thiophene-2-sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride or chlorosulfonic acid. The resulting sulfonyl chloride is a powerful electrophile that readily reacts with a variety of nucleophiles. libretexts.org For instance, its reaction with primary or secondary amines in the presence of a base yields the corresponding N-substituted thiophene-2-sulfonamides. This two-step process is a versatile method for synthesizing a wide array of sulfonamide derivatives.
The following table summarizes the transformation of thiophene-2-sulfonic acid into sulfonamide derivatives:
| Step | Reactants | Product | Significance |
| 1 | This compound, Chlorinating agent (e.g., Thionyl chloride) | Thiophen-2-ylmethanesulfonyl chloride | Formation of a highly reactive electrophilic intermediate. |
| 2 | Thiophen-2-ylmethanesulfonyl chloride, Primary or Secondary Amine, Base | N-substituted Thiophen-2-ylmethanesulfonamide | Versatile synthesis of a diverse library of sulfonamides. |
Aromatic Reactivity of the Thiophene Ring in Functionalized Derivatives
The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.compearson.com However, the presence of substituents on the thiophene ring significantly influences both the rate and the regioselectivity of these reactions. numberanalytics.comwikipedia.org
The sulfonic acid group is a strong electron-withdrawing group, and its presence at the 2-position of the thiophene ring deactivates the ring towards electrophilic attack. This deactivation results in slower reaction rates for EAS reactions like bromination compared to unsubstituted thiophene. In substituted thiophenes, electron-donating groups generally increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. numberanalytics.com
Regarding regioselectivity, electrophilic substitution on thiophene typically occurs at the 2- or 5-position (the α-positions), which are more reactive than the 3- and 4-positions (the β-positions). pearson.com When a substituent is present at the 2-position, the incoming electrophile is directed to other positions on the ring. For thiophenes with an electron-withdrawing substituent at the 2-position, such as the sulfonic acid group, electrophilic substitution is generally directed to the 4- and 5-positions. vulcanchem.com Computational studies on other α-substituted thiophenes with electron-withdrawing groups have shown a preference for substitution at the α'-position (the 5-position) in the absence of a catalyst. researchgate.net
The table below outlines the general patterns of electrophilic aromatic substitution on substituted thiophenes:
| Substituent at 2-Position | Activating/Deactivating | Directing Position(s) for Electrophilic Attack |
| Electron-Donating Group | Activating | 5-position |
| Electron-Withdrawing Group (e.g., -SO₃H) | Deactivating | 4- and 5-positions vulcanchem.com |
The thiophene ring is generally resistant to nucleophilic aromatic substitution. imperial.ac.uk However, the presence of strong electron-withdrawing groups on the ring can facilitate such reactions by stabilizing the negatively charged Meisenheimer-type intermediate. numberanalytics.com The sulfonic acid group, being strongly electron-withdrawing, enhances the susceptibility of the thiophene ring to nucleophilic attack. Nucleophilic substitution reactions on thiophenes are significantly more facile than on their benzene analogues. uoanbar.edu.iq
A key aspect of thiophene's reactivity is the formation of thienyl anions. wikipedia.org The reaction of thiophene with a strong base like butyllithium (B86547) results in deprotonation, typically at the 2-position, to form 2-lithiothiophene. wikipedia.org This organolithium reagent is a powerful nucleophile and a valuable intermediate in organic synthesis, reacting with various electrophiles to introduce a wide range of functional groups onto the thiophene ring. wikipedia.org The formation of such thienyl anions is a fundamental method for the functionalization of thiophenes. wikipedia.org
The sulfur atom in the thiophene ring can be oxidized to form thiophene-S-oxides (sulfoxides) and subsequently to thiophene-S,S-dioxides (sulfones). wikipedia.org This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide catalyzed by methyltrioxorhenium(VII) and trifluoroperacetic acid. wikipedia.orgnih.gov The reaction typically proceeds in a stepwise manner, with the sulfoxide (B87167) being an intermediate. nih.gov
The electronic nature of the substituents on the thiophene ring influences the rate of oxidation. Electron-donating groups tend to increase the rate of the initial oxidation to the sulfoxide, as they enhance the nucleophilicity of the sulfur atom. nih.gov Conversely, electron-withdrawing groups, such as the sulfonic acid group, are expected to decrease the rate of this first oxidation step. nih.gov However, for the subsequent oxidation of the sulfoxide to the sulfone, the trend is reversed, with electron-withdrawing groups facilitating this step. nih.gov
The reduction of the thiophene ring can lead to partially hydrogenated (dihydrothiophenes) or fully hydrogenated (tetrahydrothiophenes) products. researchgate.net Various reducing conditions have been employed for this purpose. researchgate.net The presence of a sulfonic acid group can influence the outcome of these reduction reactions, although specific details for this compound are not extensively documented in the provided search results.
The following table summarizes the oxidation of substituted thiophenes:
| Reaction Step | Effect of Electron-Donating Substituents on Rate | Effect of Electron-Withdrawing Substituents (e.g., -SO₃H) on Rate |
| Thiophene → Thiophene-S-oxide | Increase nih.gov | Decrease nih.gov |
| Thiophene-S-oxide → Thiophene-S,S-dioxide | Decrease nih.gov | Increase nih.gov |
Catalytic and Stoichiometric Transformations Mediated by this compound and its Derivatives
This compound, as a Brønsted acid, is anticipated to be an effective catalyst in a variety of acid-catalyzed organic reactions. The presence of the sulfonic acid group (-SO₃H) provides a source of protons, which is fundamental to its catalytic activity. Its efficacy can be compared to other sulfonic acids like methanesulfonic acid (MSA) and p-toluenesulfonic acid (PTSA), which are widely used in organic synthesis.
Esterification Reactions: One of the most common applications of acid catalysts is in esterification reactions. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. A subsequent dehydration step, also facilitated by the acid catalyst, yields the ester. youtube.comyoutube.com While no specific studies are available for this compound, other sulfonic acids have been shown to be efficient catalysts for this transformation. For instance, p-toluenesulfonic acid is a common catalyst for the synthesis of polyol esters, which are used as synthetic lubricant oils. ajgreenchem.com
Condensation Reactions: Acid catalysts are also crucial in various condensation reactions, such as the synthesis of imines and enamines, and in aldol-type reactions. The catalyst activates the carbonyl compound, facilitating the nucleophilic attack and subsequent dehydration.
Alkylation and Acylation: Friedel-Crafts type reactions, including alkylation and acylation of aromatic compounds, are often catalyzed by strong acids. While Lewis acids are more common, strong Brønsted acids can also promote these reactions.
The catalytic performance of sulfonic acid catalysts in esterification is often evaluated based on reaction time, temperature, and yield. The table below, based on data for analogous sulfonic acid catalysts, illustrates typical reaction parameters.
Table 1: Performance of Analogous Sulfonic Acid Catalysts in Esterification Reactions
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Pentaerythritol and Fatty Acids | 140-150 | 5 | >95 | ajgreenchem.com |
| Methanesulfonic acid | Oleic Acid and Methanol | Not specified | Not specified | Not specified | ajgreenchem.com |
| Sulfated Zirconia | Phthalic Anhydride and 2-Ethylhexanol | 160-180 | 4-6 | 98 | researchgate.net |
It is important to note that while these examples demonstrate the utility of sulfonic acids in catalysis, the specific activity of this compound would need to be experimentally determined.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically employing a palladium catalyst, a base, and coupling partners such as an organoboron compound and an organohalide. researchgate.netmdpi.com The thiophene moiety is a common structural motif in materials science and medicinal chemistry, making the coupling of thiophene derivatives a significant area of research. ijprajournal.comdoaj.org
While there is no direct literature evidence for the use of this compound itself as a ligand or additive in Suzuki-Miyaura reactions, its derivatives could potentially play a role. Sulfonated phosphine (B1218219) ligands, for example, have been developed to create water-soluble palladium catalysts, which can be advantageous for reactions in aqueous media and for catalyst recycling.
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, a step that is often facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst. mdpi.com
Thiophene-containing substrates, particularly thiophene boronic acids, are widely used in these reactions to synthesize complex molecules. researchgate.netmdpi.com The efficiency of these couplings can be highly dependent on the choice of catalyst, ligand, base, and solvent.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions Involving Thiophene Derivatives
| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiophene-2-boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | mdpi.com |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | researchgate.net |
| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 70-90 | doaj.org |
The development of new ligands is crucial for improving the scope and efficiency of Suzuki-Miyaura reactions. A hypothetical sulfonated phosphine ligand derived from this compound could potentially offer unique electronic and steric properties to the palladium catalyst.
Immobilizing catalytic species onto solid supports is a key strategy in green chemistry, as it facilitates catalyst separation and recycling. nih.gov Materials functionalized with sulfonic acid groups, such as sulfonated polymers, are effective solid acid catalysts. nih.gov A polymer derived from this compound would be an example of such a material.
The mechanism of heterogeneous catalysis by these materials generally involves the following steps:
Adsorption: Reactant molecules adsorb onto the surface of the catalyst.
Activation: The sulfonic acid groups on the polymer backbone protonate and activate the adsorbed reactants.
Surface Reaction: The activated molecules react on the catalyst surface.
Desorption: The product molecules desorb from the surface, regenerating the catalytic sites. youtube.com
Sulfonated Porous Organic Polymers (POPs): Recent research has demonstrated the utility of sulfonated porous organic polymers as highly efficient heterogeneous catalysts. nih.gov These materials possess a high surface area and accessible sulfonic acid sites within their porous network. The catalytic mechanism in these materials involves the protonation of a substrate by the sulfonic acid group, which initiates the desired chemical transformation. For example, in the synthesis of dihydro-2-oxypyrroles, the sulfonic acid groups on the polymer activate a carbonyl group, which then undergoes a series of reactions to form the final product. nih.gov
Polythiophenes: Polythiophenes are a class of conducting polymers that can be functionalized to serve as catalytic materials. nih.govresearchgate.net The incorporation of sulfonic acid groups into the polymer structure would create a solid acid catalyst. The catalytic activity would arise from the Brønsted acidity of the sulfonic acid groups, while the polymer backbone would provide a robust and recyclable support. The polymerization of thiophene derivatives can be achieved through chemical or electrochemical methods. nih.gov
The catalytic efficiency of such materials is influenced by factors such as the density of sulfonic acid groups, the surface area, and the porosity of the polymer support.
Advanced Spectroscopic and Structural Characterization of Thiophen 2 Ylmethanesulfonic Acid Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, including thiophene (B33073) derivatives. ipb.ptresearchgate.net It provides information on the chemical environment of magnetically active nuclei.
Advanced ¹H and ¹³C NMR Techniques (e.g., 2D NMR, NOESY)
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in a molecule. oup.com For instance, in a study of methyl (substituted 2-thiophenecarboxylate)s, good linear correlations were observed between the chemical shifts of the ring protons and those of the corresponding protons in substituted thiophenes. oup.com The ¹H NMR spectrum of a related compound, methyl thiophene-2-carboxylate, shows distinct signals for the thiophene ring protons and the methyl ester protons. chemicalbook.com Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the carbonyl carbon, the thiophene ring carbons, and the methoxy (B1213986) carbon. chemicalbook.comchemicalbook.com
However, for more complex thiophene derivatives, one-dimensional spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. ipb.ptnih.govharvard.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org This is invaluable for tracing out the proton network within the thiophene ring and its substituents.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, providing unambiguous C-H assignments. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the complete molecular skeleton, especially for identifying quaternary carbons and linking different functional groups. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike correlation experiments that rely on through-bond coupling, NOESY detects through-space interactions between protons that are in close proximity. libretexts.orgyoutube.com This is particularly useful for determining stereochemical relationships and the conformation of flexible side chains attached to the thiophene ring. youtube.comrsc.org For example, 2D NOESY NMR experiments have been used to assign the (E) and (Z) isomers of thienylimines. rsc.org
A study on thiophene-based nematogens demonstrated the use of a 2D solid-state NMR method, PITANSEMA, to resolve overlapping ¹³C chemical shifts of the aromatic rings, providing information on both chemical shift values and dipolar couplings to determine orientational order. nih.gov
Application of NMR to Understand Reaction Intermediates
NMR spectroscopy is also a powerful tool for studying reaction mechanisms by detecting and characterizing transient intermediates. For instance, in the study of reactions involving thiols, ¹⁹F NMR has been employed to directly observe reactive intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in aqueous solutions. nih.gov While this specific study did not focus on thiophene-2-ylmethanesulfonic acid, the methodology is applicable to understanding the formation and subsequent reactions of related sulfur-containing intermediates in the synthesis of thiophene derivatives. The detection of a radical capture product by NMR analysis and high-resolution mass spectrometry has provided evidence for the presence of an α-carbonyl radical in certain palladium-catalyzed reactions involving thiophene-containing substrates. acs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. chemicalbook.comcopernicus.orgcopernicus.orgacs.org This is particularly important for confirming the identity of newly synthesized thiophene-2-ylmethanesulfonic acid analogues. scielo.br For example, the structures of a series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives were elucidated based on ¹H NMR, ¹³C NMR, and HRMS data. scielo.br
HRMS has been instrumental in the analysis of various organosulfur compounds. iaea.orgnih.gov However, challenges can arise, as some organosulfur compounds can fragment into inorganic sulfate (B86663) and a non-sulfur-containing organic fraction, potentially leading to underestimation. copernicus.org
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgyoutube.com The way a molecule breaks apart upon ionization in the mass spectrometer is characteristic of its structure. The fragmentation of sulfonic acids and their derivatives often involves the loss of SO₂ or the entire sulfonic acid group. researchgate.net
For thiophene-sulfonyl derivatives, a common fragmentation pathway involves the loss of a chlorine atom (for sulfonyl chlorides) followed by the loss of SO₂. researchgate.net The mass spectra of benzo[b]thiophene- and thieno[2,3-b]thiophene-dicarbonyldichlorides show characteristic fragment ions arising from the cleavage of the C-Cl bond. nih.gov In the case of 2-thiophenecarboxylic acid, a related compound, the mass spectrum shows a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups. nih.gov Analysis of these fragmentation patterns allows for the confirmation of the core thiophene structure and the nature and attachment points of its substituents.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. rsc.org This technique allows for an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Determination of Conformation and Stereochemistry
For analogues of Thiophen-2-ylmethanesulfonic acid that are crystalline, X-ray crystallography can definitively establish their conformation and stereochemistry. Studies on various thiophene derivatives have utilized this technique to understand their solid-state structures. nih.govacs.orgnih.gov For example, in a study of two new thiophene derivatives, X-ray crystallography revealed the planarity of the benzothiophene (B83047) ring system and the dihedral angles between the thiophene ring and other aromatic rings. nih.gov In another example, the crystal structure of a thiohydantoin-based compound was determined by single-crystal X-ray diffraction, and the analysis of intermolecular interactions was performed using Hirshfeld surface analysis. researchgate.net The intermolecular forces, such as hydrogen bonding and π-π interactions, that govern the packing of molecules in the crystal lattice can also be elucidated. acs.org
Analysis of Crystal Packing and Supramolecular Assemblies
The solid-state structures of various s-block metal salts of sulfonated azo dyes, for instance, demonstrate a common motif of alternating organic and inorganic layers. The nature of the coordination network that constitutes these layers is primarily dictated by the type of metal cation and can be modulated by the position of the sulfonate group on the aryl ring. echemi.com For example, magnesium salts of para-sulfonated azo dyes tend to form solvent-separated ion-pair solids, while calcium, barium, and lithium salts form simpler coordination networks through metal-sulfonate bonding. In contrast, sodium, potassium, and rubidium salts can form more complex, higher-dimensional coordination networks. echemi.com
In the absence of metal cations, the supramolecular structure is dominated by hydrogen bonding. In the crystal lattice of certain sulfonamide-substituted silatranes, for example, cyclic dimers are formed through intermolecular N-H···O-Si hydrogen bonds and C-H···O=S short contacts. echemi.com The intricate network of these interactions leads to the formation of infinite chains, creating a stable supramolecular assembly. echemi.com
The table below summarizes the types of intermolecular interactions and resulting structural motifs observed in analogues of this compound.
| Compound Type | Key Intermolecular Interactions | Resulting Supramolecular Motif | Reference |
| s-block metal sulfonates | Metal-sulfonate coordination, Hydrogen bonding | Layered structures, Coordination networks | echemi.com |
| Sulfonamide derivatives | N-H···O hydrogen bonds, C-H···O/S contacts | Cyclic dimers, Infinite chains | echemi.com |
| Aryl methanesulfonates | C-H···O hydrogen bonds, π–π stacking | Molecular layers, 3D networks |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the analysis of functional groups in this compound and its analogues. The spectra of these compounds are characterized by vibrations of the thiophene ring, the methylene (B1212753) bridge, and the sulfonic acid/sulfonate group.
Thiophene Ring Vibrations: The vibrational modes of the thiophene ring are well-documented. The C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are observed in the range of 1550-1350 cm⁻¹. The C-S stretching modes are generally found at lower wavenumbers, typically between 850 and 650 cm⁻¹.
Methanesulfonic Acid/Sulfonate Group Vibrations: The vibrational characteristics of the methanesulfonic acid group (-CH₂SO₃H) and its corresponding sulfonate anion (-CH₂SO₃⁻) are distinct and have been extensively studied. In methanesulfonic acid, the symmetric and asymmetric stretching modes of the SO₃ group are observed at approximately 1088 cm⁻¹ and 1326 cm⁻¹, respectively. Upon deprotonation to form the methanesulfonate (B1217627) anion, these frequencies shift. For instance, in metal methanesulfonate salts, the SO₃ symmetric and asymmetric stretching modes are found in the ranges of 1018-1058 cm⁻¹ and 1117-1216 cm⁻¹, respectively.
The presence of hydrogen bonding significantly influences the vibrational frequencies of the S-OH group in the acid form. The S-OH stretching peak can be found around 907 cm⁻¹. The C-S stretching vibration for the methanesulfonic acid moiety is typically observed around 772 cm⁻¹.
The table below presents a summary of the characteristic vibrational frequencies for the key functional groups in this compound analogues.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Thiophene Ring | C-H Stretch | 3100 - 3000 | |
| C-C Stretch | 1550 - 1350 | ||
| C-S Stretch | 850 - 650 | ||
| -CH₂- | CH₂ Wagging | ~1341 | |
| -SO₃H | SO₃ Asymmetric Stretch | ~1326 | |
| SO₃ Symmetric Stretch | ~1088 | ||
| S-OH Stretch | ~907 | ||
| -SO₃⁻ | SO₃ Asymmetric Stretch | 1216 - 1117 | |
| SO₃ Symmetric Stretch | 1058 - 1018 | ||
| -C-S- (in -CH₂SO₃H) | C-S Stretch | ~772 |
It is important to note that the coupling of vibrations between the thiophene ring, the methylene bridge, and the sulfonic acid group can lead to shifts in these characteristic frequencies and the appearance of new bands in the spectrum of this compound.
Theoretical and Computational Investigations of Thiophen 2 Ylmethanesulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of Thiophen-2-ylmethanesulfonic acid and related thiophene (B33073) derivatives. nih.govmdpi.commdpi.com
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (HOMO-LUMO analysis, electrostatic potential)
Density Functional Theory (DFT) stands as a powerful computational method to predict the molecular geometry and electronic characteristics of chemical compounds. scirp.org For thiophene derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with a 6-31G(d,p) basis set, are employed to determine optimized ground-state geometries in the gas phase. derpharmachemica.com These calculations provide crucial data on bond lengths and angles, which are often in good agreement with experimental results. nih.gov
A key aspect of these electronic property investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental to understanding a molecule's reactivity. mdpi.com The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. mdpi.com A smaller gap suggests higher reactivity and the potential for intramolecular charge transfer. nih.gov
For instance, in studies of thiophene carboxamide derivatives, the HOMO and LUMO energies were calculated to be -0.2013 eV and -0.0681 eV for one compound (2b), and -0.2091 eV and -0.0554 eV for another (2e), respectively. mdpi.com The resulting small HOMO-LUMO gaps of -0.13 eV and -0.15 eV indicated high reactivity. mdpi.com The distribution of HOMO and LUMO across the molecule reveals the regions most involved in electron donation and acceptance, respectively. Typically, for thiophene-based systems, the HOMO is delocalized over the π-conjugated backbone, while the LUMO is often localized on acceptor moieties. derpharmachemica.com
The molecular electrostatic potential (MEP) is another valuable descriptor derived from DFT calculations. It maps the electron density on the molecule's surface, identifying regions of positive and negative electrostatic potential. mdpi.com These sites correspond to areas susceptible to nucleophilic and electrophilic attack, respectively, providing a visual guide to the molecule's reactive behavior. nih.gov
Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness)
Beyond HOMO-LUMO analysis, DFT provides a suite of reactivity descriptors that offer a more quantitative understanding of a molecule's chemical behavior. These include chemical hardness (η) and electronic chemical potential (μ), which can be calculated from the ionization potential and electron affinity. mdpi.commdpi.com A "soft" molecule, characterized by a small HOMO-LUMO gap, is generally more reactive. mdpi.com
Fukui functions (f(r)) are powerful local reactivity descriptors that pinpoint specific atomic sites within a molecule that are most likely to act as nucleophiles or electrophiles. researchgate.net These functions quantify the change in electron density at a particular point in the molecule as the total number of electrons changes. researchgate.net The condensed Fukui function provides these values for each atom in the molecule. scm.com Specifically, f+(r) indicates the propensity for a nucleophilic attack (electron acceptance), while f-(r) points to sites for electrophilic attack (electron donation). hackernoon.com A related concept, the dual descriptor (Δf(r)), further refines this analysis by differentiating between nucleophilic and electrophilic sites. hackernoon.com These theoretical tools are invaluable for predicting the regioselectivity of chemical reactions. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Phenomena
While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on how molecules interact with their environment. youtube.com
Simulation of this compound Interactions with Surfaces or Macromolecules
Molecular dynamics simulations can model the interactions of thiophene-containing molecules with various surfaces and biological macromolecules. These simulations generate multiple conformations and track the dynamic behavior of the system over time, revealing how molecules bind and interact. youtube.com For example, MD simulations have been used to study the binding of thiophene carboxamide derivatives to the colchicine-binding site of tubulin, a key protein in cancer progression. mdpi.com These simulations showed that the thiophene ring plays a crucial role in the interaction profile, forming stable complexes within the binding pocket. mdpi.com Such studies are vital for understanding the mechanisms of action for potential drug candidates.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is also employed to investigate reaction mechanisms, including the identification of transition states and the calculation of activation energies. consensus.app While classical MD simulations are generally not suited for directly observing chemical reactions, they can be used to model the system before and after a reaction. youtube.com Quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of quantum chemistry for the reactive center with the efficiency of classical mechanics for the surrounding environment, are often used to model reaction pathways in complex systems. These computational approaches provide a detailed understanding of the energetic landscape of a reaction, helping to elucidate reaction mechanisms and predict reaction outcomes.
In Silico Screening and Design Principles for Thiophene-based Scaffolds
The insights gained from theoretical and computational studies are leveraged in in silico screening and the rational design of new molecules with desired properties. nih.govresearchgate.net By understanding the structure-activity relationships of thiophene-based compounds, researchers can design novel scaffolds with enhanced efficacy for various applications, from pharmaceuticals to materials science. nih.govmdpi.com
Virtual screening techniques, guided by computational docking and other in silico methods, allow for the rapid evaluation of large libraries of compounds against a specific target. nih.gov This approach has been successfully used to identify thiophene-containing molecules as potent inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov The design principles derived from these computational studies guide the synthesis of new derivatives with improved activity. mdpi.com For instance, the understanding of how different substituents on the thiophene ring affect electronic properties and binding affinities allows for the targeted design of more effective compounds. mdpi.com
Applications of Thiophen 2 Ylmethanesulfonic Acid and Its Derivatives in Advanced Materials and Chemical Synthesis
A Fundamental Component in Polymer Science and Conjugated Systems
The integration of the thiophene (B33073) moiety into polymeric structures is a well-established strategy for producing materials with desirable electronic and optical properties. While direct applications of thiophen-2-ylmethanesulfonic acid are not extensively documented, its derivatives serve as crucial building blocks.
Incorporation into π-Conjugated Polymers and Oligomers
Thiophene-containing polymers are at the forefront of research in organic electronics. The ability of the sulfur-containing five-membered ring to facilitate π-electron delocalization makes it an ideal unit for constructing conjugated backbones. The synthesis of such polymers often involves the condensation of functionalized thiophene monomers. For instance, a patented method describes the synthesis of conjugated aromatic oligo- and polyazomethines by reacting aromatic diamines with aromatic dialdehydes, where one of the aromatic cores is a thiophene. google.com These reactions, conducted at temperatures ranging from ambient to reflux, yield conjugated polymers that can be cast into thin films for various applications. google.com
The properties of these polymers can be fine-tuned by introducing different functional groups. While not directly this compound, related sulfonic acid derivatives of thiophenes have been used to impart water solubility to conjugated polymers. These water-soluble polymers can be synthesized via biphasic condensation polymerization, with the molecular weight being proportional to the concentration of the sulfonic acid in the aqueous phase. google.com Such polymers exhibit significant color changes upon doping with acids or oxidizing agents, indicating a high degree of electronic communication along the polymer chain. google.com
Crafting Thiophene-Based Star Molecules and Hyperbranched Architectures
Beyond linear polymers, thiophene units are instrumental in the synthesis of more complex, three-dimensional structures like star-shaped molecules and hyperbranched polymers. These architectures offer unique properties due to their high degree of branching and globular shape. While specific examples employing this compound are scarce, the general strategies for creating these structures often rely on the versatile reactivity of thiophene derivatives. These methods provide a foundation upon which derivatives of this compound could potentially be used to introduce specific functionalities.
Enhancing Metal-Organic Frameworks (MOFs) and Porous Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Thiophene-based ligands are of particular interest due to their potential to introduce electronic conductivity and catalytic activity.
Thiophene-Functionalized Ligands for MOF Assembly
While the direct use of this compound as a primary ligand in MOF synthesis is not prominently reported, other thiophene derivatives, such as thiophene-2,5-dicarboxylic acid, are widely employed. These ligands have been successfully used to construct robust MOFs with various metal ions, including nickel. google.com A patented synthesis, for example, details the creation of a nickel-based MOF using thiophene-2,5-dicarboxylic acid and o-phenanthroline, resulting in a crystalline material with potential applications as a fluorescent probe. google.com The synthesis is typically carried out under solvothermal conditions. google.com The incorporation of the thiophene unit can influence the photoluminescent properties of the MOF.
Rare-earth metals have also been combined with thiophene-based dicarboxylate ligands to form three-dimensional porous coordination networks. mdpi.com These materials exhibit intra-ligand electron transitions, leading to luminescence. mdpi.com
Catalytic Potential of Thiophene-Containing MOFs
The functional groups within a MOF's structure can act as catalytic sites. Thiophene-containing MOFs have shown promise in catalyzing organic reactions. Although specific examples involving this compound are not available, the principle remains that the sulfonic acid group could potentially act as a Brønsted acid catalyst if incorporated into a MOF structure. The general field of thiophene-based MOFs has demonstrated catalytic activity, for instance, in photodynamic therapy applications where metal-based thiophene compounds can be activated by light to cleave DNA. google.com
A Versatile Reagent and Intermediate in Complex Organic Synthesis
The reactivity of the thiophene ring and the sulfonic acid group makes this compound and its derivatives potentially useful as reagents and intermediates in a variety of organic transformations. General synthetic methods for thiophenes are well-established and provide access to a wide range of functionalized starting materials for more complex syntheses. organic-chemistry.org
Synthesis of Diverse Heterocyclic Systems Bearing Thiophene Moieties
The thiophene ring is a crucial building block in the synthesis of a wide array of heterocyclic systems due to its unique electronic properties and reactivity. While direct utilization of this compound as a starting material for these syntheses is not extensively documented in readily available literature, its derivatives, such as the corresponding aldehydes, halides, and amines, are versatile precursors for constructing more complex fused or linked heterocyclic structures. The inherent aromaticity and the presence of the sulfur atom influence the regioselectivity of reactions, making thiophene a valuable synthon in organic chemistry. researchgate.net
Classic methodologies such as the Paal-Knorr synthesis, Gewald reaction, and Volhard-Erdmann cyclization are foundational for creating the initial thiophene ring. researchgate.net Once formed, functionalized thiophenes can undergo a variety of cyclization and condensation reactions to yield diverse heterocyclic systems. For instance, thiophene derivatives bearing carbonyl and active methylene (B1212753) groups are common starting points for building adjacent rings.
One prominent strategy involves the condensation of thiophene aldehydes with various active methylene compounds. For example, the reaction of 2-thiophene aldehyde with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, leads to the formation of thienyl-substituted acrylonitriles or acrylates. These intermediates are then poised for subsequent cyclization reactions to form pyridines, pyrimidines, or other nitrogen-containing heterocycles.
Another important approach is the construction of fused heterocyclic systems where the thiophene ring shares one or more bonds with another ring. Thieno[2,3-b]pyridines, for example, can be synthesized from 2-aminothiophene derivatives through reactions with 1,3-dicarbonyl compounds or their equivalents. Similarly, thieno[3,2-b]pyridines can be accessed from 3-aminothiophene precursors. The specific substitution pattern on the starting thiophene derivative dictates the final regiochemical outcome of the cyclization.
The following table summarizes selected examples of the synthesis of diverse heterocyclic systems from thiophene-containing precursors.
| Starting Thiophene Derivative | Reagent(s) | Resulting Heterocyclic System | Reaction Type |
| 2-Acetylthiophene | 5-Amino-1,2,4-triazole | Iminothiophene derivative | Condensation |
| 2-Acetylthiophene | 2-Aminobenzimidazole | Iminothiophene derivative | Condensation |
| 2-Acetylthiophene | Aniline | Iminothiophene derivative | Condensation |
| 2-Acetylthiophene | p-Chloroaniline | Iminothiophene derivative | Condensation |
| 2-Acetylthiophene | Malononitrile | Thienyl-substituted enenitrile | Knoevenagel Condensation |
| Thiophene-2-carbohydrazide | Various reagents | Thiophene-based oxadiazoles, etc. | Cyclization |
Development of New Synthetic Methodologies Utilizing Thiophene Sulfonates
Thiophene sulfonates, which are derivatives of this compound, are emerging as versatile reagents in the development of novel synthetic methodologies. The sulfonate group is an excellent leaving group, a property that is being exploited in a variety of chemical transformations, including cross-coupling reactions and the formation of radical intermediates. ucl.ac.uk
One area of significant development is the use of sulfonate esters in radical-mediated synthesis. For instance, research has demonstrated the synthesis of indoles through a process involving a radical cyclization onto an aromatic ring, followed by the elimination of a sulfonate leaving group. ucl.ac.ukresearchgate.net This methodology offers a mild and chemoselective route to substituted indoles. While the initial studies may not have specifically employed thiophene sulfonates, the principle is transferable. A hypothetical application could involve the generation of a radical from a bromoalkyl thiophene sulfonate, which could then undergo intramolecular cyclization to form a thieno-fused heterocyclic system.
Another innovative application of sulfonate derivatives is in the synthesis of ynol ethers. Studies have shown that alkynyl sulfonamides can react with potassium alkoxides to generate ynol ethers. researchgate.net This reaction proceeds through a proposed radical-mediated pathway and provides access to valuable synthetic intermediates. The use of a thiophene-based sulfonamide in this context could lead to the formation of thienyl-substituted ynol ethers, which are not readily accessible through traditional methods.
Furthermore, the development of sulfonium (B1226848) salts as leaving groups in nucleophilic substitution reactions represents another promising frontier. Dibenzothiophene sulfonium salts, for instance, have been successfully used as precursors for aromatic ¹⁸F-fluorination, a critical reaction in the synthesis of PET imaging agents. ucl.ac.uk The formation of these sulfonium salts can be achieved through intramolecular cyclization, highlighting the utility of sulfur-based functionalities in constructing reactive intermediates. The extension of this methodology to other thiophene-based sulfonium salts could open up new avenues for the late-stage functionalization of complex molecules.
The table below outlines some of the emerging synthetic methodologies that utilize sulfonate derivatives, with potential applications for thiophene sulfonates.
| Sulfonate Derivative Type | Reaction Type | Key Transformation | Potential Application for Thiophene Sulfonates |
| Bromoalkyl sulfonate ester | Radical-mediated cyclization | Synthesis of indoles | Synthesis of thieno-fused heterocycles |
| Alkynyl sulfonamide | Radical-mediated reaction with alkoxides | Synthesis of ynol ethers | Synthesis of thienyl-substituted ynol ethers |
| Dibenzothiophene sulfonium salt | Nucleophilic aromatic substitution | Aromatic ¹⁸F-fluorination | Development of novel thiophene-based leaving groups for cross-coupling and functionalization reactions |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Thiophen-2-ylmethanesulfonic Acid
The synthesis of this compound and its derivatives is a cornerstone for its application. While established methods exist, future research is geared towards overcoming limitations such as harsh reaction conditions, limited substrate scope, and the generation of waste.
One promising direction is the use of C-H activation/functionalization . This strategy aims to directly convert the C-H bonds on the thiophene (B33073) ring into C-S or C-C bonds, bypassing the need for pre-functionalized starting materials like halogenated thiophenes. This approach increases atom economy and reduces the number of synthetic steps. Research into catalysts, particularly those based on transition metals like palladium, copper, and rhodium, is crucial for developing highly selective and efficient C-H sulfonation or sulfonamidation reactions.
Another area of exploration is flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. Developing flow-based syntheses for this compound could enable on-demand production and facilitate multi-step syntheses in a more integrated and automated fashion.
Furthermore, photoredox catalysis represents a frontier in organic synthesis. By using light to initiate chemical reactions, it is possible to access novel reaction pathways under mild conditions. The application of photoredox catalysis to the sulfonation of thiophenes could lead to the development of greener and more energy-efficient synthetic routes.
A comparative overview of potential future synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| C-H Activation | Higher atom economy, fewer synthetic steps, reduced waste. | Development of selective and robust transition-metal catalysts. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, automation. | Reactor design, optimization of reaction conditions, integration into multi-step syntheses. |
| Photoredox Catalysis | Mild reaction conditions, energy efficiency, novel reaction pathways. | Catalyst design, understanding reaction mechanisms, expanding substrate scope. |
| Biocatalysis | High selectivity, mild conditions, use of renewable resources. | Enzyme discovery and engineering for sulfonation reactions. |
Advanced Computational Studies for Predictive Chemical Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of molecules and materials. For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and interactions, thereby guiding the design of new functional materials and synthetic pathways.
Density Functional Theory (DFT) calculations can be employed to predict various properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is critical for understanding the reactivity of the molecule and for designing derivatives with tailored electronic characteristics for applications in organic electronics.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. These simulations can predict how the molecule will orient itself, how it interacts with surrounding molecules, and how it influences the bulk properties of the material. This is particularly relevant for designing ion-exchange membranes or conductive polymers where the arrangement of the sulfonic acid groups is crucial for performance.
Machine learning (ML) and artificial intelligence (AI) are also poised to revolutionize the field. By training algorithms on large datasets of known molecules and their properties, it is possible to develop models that can rapidly predict the properties of new, hypothetical molecules. This "in silico" screening can significantly reduce the time and experimental effort required to identify promising candidates for specific applications.
| Computational Method | Key Insights Provided | Application in Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity, molecular geometry, spectral properties. | Guiding the design of new catalysts and functional molecules with tailored electronic properties. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, transport properties in condensed phases. | Predicting the behavior of the molecule in materials, such as polymers and solutions. |
| Machine Learning (ML) / AI | High-throughput screening, prediction of properties for novel compounds. | Accelerating the discovery of new materials with desired functionalities. |
Integration into Emerging Functional Materials
The unique properties of the thiophene ring (electron-rich, rigid structure) combined with the hydrophilicity and acidity of the sulfonic acid group make this compound an attractive building block for a variety of functional materials.
One of the most promising areas is the development of conductive polymers and organic electronics . Thiophene-based polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are known for their high conductivity and stability. Incorporating sulfonic acid groups, either as the dopant or as a side chain on the polymer backbone, can enhance the processability of these materials in water and improve their properties for applications such as organic solar cells, flexible displays, and sensors. Research into new polymerization methods that incorporate sulfonated thiophene monomers is a key area of focus.
Another significant application is in ion-exchange membranes for fuel cells and water purification. The sulfonic acid group is a proton conductor, and materials containing these groups can be used to create proton-exchange membranes (PEMs). By incorporating this compound into a stable polymer backbone, it may be possible to create novel PEMs with improved thermal and chemical stability compared to existing materials like Nafion.
Furthermore, the chelating ability of the sulfonic acid group and the thiophene ring can be exploited for the development of sensors and adsorbents for heavy metal ions . Materials functionalized with this compound could be used for environmental remediation to remove toxic metals from water.
Development of Sustainable and Green Chemistry Approaches for Thiophene Sulfonate Synthesis
The principles of green chemistry are increasingly important in chemical manufacturing. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic processes.
A key goal is the replacement of hazardous reagents and solvents . Traditional sulfonation methods often use harsh reagents like fuming sulfuric acid or chlorosulfonic acid, which are corrosive and produce significant amounts of acidic waste. The use of safer sulfonating agents and the replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids are important research directions.
The use of renewable feedstocks is a long-term goal for the chemical industry. While thiophene is currently derived from fossil fuels, research into producing it from biomass sources could eventually lead to a more sustainable supply chain for thiophene-based chemicals, including this compound.
| Green Chemistry Principle | Application to Thiophene Sulfonate Synthesis |
| Waste Prevention | Designing syntheses with high atom economy (e.g., C-H activation). |
| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Exploring bio-based routes to thiophene and its derivatives. |
Q & A
Basic Research Questions
Q. What are the recommended laboratory handling and storage protocols for Thiophen-2-ylmethanesulfonic acid to ensure stability and safety?
- Methodological Answer:
- Storage: Store in airtight containers in a cool, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents, acids, or bases) .
- Handling: Use nitrile or neoprene gloves, lab coats, and safety goggles. Inspect gloves for permeability and breakthrough time as per manufacturer guidelines. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
- Decomposition Avoidance: Avoid elevated temperatures to prevent decomposition into hazardous products like sulfur oxides and carbon monoxide .
- Spill Management: Sweep material into sealed containers; avoid environmental release .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yield optimization strategies?
- Methodological Answer:
- Sulfonation of Thiophene: React thiophene with cold concentrated H2SO4 under controlled temperature (0–5°C) to favor electrophilic substitution at the 2-position. Yield optimization includes:
- Maintaining stoichiometric excess of H2SO4 (1.5–2 eq.).
- Slow addition of reactants to mitigate exothermic side reactions.
- Post-reaction neutralization with ice-cold water to isolate the product .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>96% GC) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields of this compound derivatives across different studies?
- Methodological Answer:
- Systematic Meta-Analysis: Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. For example, I² >50% indicates significant heterogeneity, prompting investigation into methodological differences .
- Controlled Replication: Standardize variables (e.g., reagent purity, reaction temperature, and catalyst loading) to isolate yield-influencing factors.
- Analytical Validation: Cross-validate yields using HPLC or GC-MS to ensure consistency in quantification methods .
Q. What advanced spectroscopic techniques are recommended for characterizing the structural integrity of this compound under varying experimental conditions?
- Methodological Answer:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm regioselectivity of sulfonation (e.g., absence of 3-substituted isomers) .
- FT-IR: Monitor S=O stretching vibrations (~1350–1150 cm<sup>−1</sup>) to verify sulfonic acid group integrity .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M-H]<sup>−</sup>) and fragmentation patterns to detect decomposition products like sulfur oxides .
Q. What are the mechanistic considerations for the sulfonation of thiophene derivatives to produce this compound, and how do reaction parameters influence regioselectivity?
- Methodological Answer:
- Mechanism: Electrophilic aromatic substitution where H2SO4 generates the SO3 electrophile. The electron-rich 2-position of thiophene is favored due to aromatic stabilization .
- Parameter Optimization:
- Temperature: Lower temperatures (0–5°C) suppress side reactions (e.g., polysubstitution).
- Acid Concentration: Excess H2SO4 drives reaction completion but risks sulfone formation at higher temperatures.
- Solvent: Polar aprotic solvents (e.g., DMSO) enhance electrophile solubility and regioselectivity .
Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer:
- DFT Calculations: Model reaction pathways to predict activation energies for sulfonation or substitution reactions. Compare with experimental kinetic data .
- Molecular Dynamics Simulations: Study solvent effects on reaction kinetics and regioselectivity.
- Database Integration: Cross-reference predicted reactivity with databases like EPA DSSTox for toxicity and environmental impact assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
